1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Drug-likeness Lipophilicity Medicinal Chemistry

CCR5 antagonist research often overlooks SAR sensitivity to thiophene regioisomer pairing. This dual-thiophene urea probe fills that gap by enabling direct comparison of 2-ylmethyl vs. 3-ylmethyl substitution effects on binding, antiviral potency, and hERG liability. Balanced XLogP3 (2.5) and TPSA (101 Ų) support ADME model calibration. Standard pack sizes 1 mg-100 mg, bulk custom synthesis available; in-stock for immediate global dispatch.

Molecular Formula C17H23N3OS2
Molecular Weight 349.51
CAS No. 1234907-59-5
Cat. No. B2764878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
CAS1234907-59-5
Molecular FormulaC17H23N3OS2
Molecular Weight349.51
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CS2)CC3=CSC=C3
InChIInChI=1S/C17H23N3OS2/c21-17(19-11-16-2-1-8-23-16)18-10-14-3-6-20(7-4-14)12-15-5-9-22-13-15/h1-2,5,8-9,13-14H,3-4,6-7,10-12H2,(H2,18,19,21)
InChIKeyCBRYIFYDKLFOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea: Physicochemical Baseline


1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1234907-59-5) is a synthetic small-molecule urea derivative featuring a central piperidine ring substituted with thiophen-2-ylmethyl and thiophen-3-ylmethyl groups. Its molecular formula is C17H23N3OS2 with a molecular weight of 349.5 g/mol, a computed XLogP3 of 2.5, and a topological polar surface area (TPSA) of 101 Ų . The compound belongs to the thiophene-urea chemical class, a scaffold explored in medicinal chemistry for CCR5 receptor antagonism and other target-modulation applications .

Thiophene-urea scaffold suited for CCR5 pathway interaction SAR studies
Dual thiophene regioisomer topology for chemical probe and scaffold diversity screening
Moderate computed lipophilicity and elevated TPSA support peripheral-target ADME profiling Computed properties; experimental confirmation recommended
Balanced hydrogen-bond donor/acceptor profile for target-engagement screening

Structural Nuance and Generic Substitution Failure


Within the thiophene-urea piperidine class, simple interchange of compounds is unsupported due to the demonstrated sensitivity of biological activity to specific substitution patterns. Published structure-activity relationship (SAR) studies on closely related thiophene-3-yl-methyl urea CCR5 antagonists show that variations in the substitution position on the thiophene ring and the nature of the urea N-substituent can yield >100-fold differences in antiviral potency and drastically alter hERG liability profiles . The presence of two distinct thiophene regioisomers (2-ylmethyl vs. 3-ylmethyl) in the target compound creates a unique spatial and electronic configuration not replicated by analogs bearing only a single thiophene or alternative heterocycle substituents.

Regioisomer Sensitivity Thiophene substitution position documented in class SAR to significantly alter receptor interaction and off-target liability context; single-thiophene analogs may not reproduce dual-regioisomer binding profile
Scaffold Uniqueness Dual-thiophene topology with distinct 2-ylmethyl and 3-ylmethyl substituents is not replicated by commercially available single-thiophene urea analogs; direct substitution unsupported without experimental validation
Binding-Mode Divergence Urea NH and hydrogen-bond acceptor arrangement may yield target engagement distinct from optimized mono-substituted leads; class-level SAR indicates binding-mode sensitivity to urea N-substitution

Quantitative Differentiation Evidence


Computational Physicochemical Profile vs. In-Class Analogs

The computed lipophilicity (XLogP3 = 2.5) of this compound places it in an intermediate range relative to common thiophene-urea CCR5 antagonist leads. For context, the class-leading thiophene-urea analog '2l' (a methoxy urea derivative) reported by Skerlj et al. exhibited a cLog P of approximately 2.3 and an antiviral IC50 of 14.8 nM, while more lipophilic analogs with cLog P > 3.0 correlated with increased hERG inhibition (IC50 < 5 µM) . The target compound's TPSA of 101 Ų is higher than the typical range (70-90 Ų) for many brain-penetrant drugs, suggesting a potential for reduced CNS permeability relative to simpler thiophene ureas. This physicochemical profile may offer a differentiated suitability for peripheral target applications where CNS exclusion is desired .

Physicochemical Profile
Class-level
XLogP3 2.5 TPSA 101 Ų
Supports ADME prediction model context for thiophene-urea derivatives
Computed properties; experimental validation recommended
Drug-likeness Lipophilicity Medicinal Chemistry ADME Prediction

Dual Thiophene Regioisomer Topology vs. Single-Thiophene Analogs

This compound is distinguished from the majority of published thiophene-urea CCR5 antagonist leads by the incorporation of two distinct thiophene regioisomeric substituents (thiophen-2-ylmethyl on the urea nitrogen and thiophen-3-ylmethyl on the piperidine nitrogen). Published SAR reveals that the single-thiophene-3-ylmethyl urea series (exemplified by compound 1 in ACS Med Chem Lett 2012) was the starting point for a lead optimization campaign, where the thiophene moiety alone provided a 44-fold to 130-fold enhancement in CCR5 fusion inhibition potency compared to 4-methyl pyridine analogs . The target compound's addition of a second, differently positioned thiophene introduces a unique hydrogen-bonding and π-stacking surface topology that has not been characterized in the primary CCR5 antagonist SAR literature .

Scaffold Complexity
Class-level
Dual regioisomer vs. Single thiophene
Supports scaffold diversity screening for thiophene-urea chemical probes
Structural comparison; binding data not yet characterized
Chemical Probe Design Structure-Activity Relationship Scaffold Diversity Medicinal Chemistry

Hydrogen-Bonding Donor/Acceptor Profile vs. Piperidine-Urea Leads

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), arising from the urea carbonyl, urea NH groups, thiophene sulfur atoms, and the piperidine tertiary amine . This HBD/HBA profile exceeds that of the optimized CCR5 antagonist leads 2i (methyl urea) and 2l (methoxy urea), which have fewer HBD and distinct HBA arrangements that were critical for their antiviral potency. Published SAR demonstrated that the NH of the urea was essential for binding to CCR5, as the dimethyl analog 2j was completely inactive . The target compound's urea NH-thiophene configuration may therefore present a binding mode distinct from the mono-substituted urea leads, pending experimental confirmation.

H-Bond Profile
Class-level
HBD 2 HBA 4
Supports binding-mode differentiation review vs. mono-substituted urea leads
Urea NH essential for CCR5 binding per published SAR
Molecular Recognition Drug Design Binding Affinity Pharmacophore Modeling

Recommended Research Applications


CCR5 Receptor SAR Expansion

Given its structural relationship to the thiophene-3-yl-methyl urea class of CCR5 antagonists, this compound is suitable for inclusion in focused SAR libraries aimed at exploring the effects of dual thiophene regioisomer substitution on CCR5 binding affinity, antiviral potency, and hERG liability. The compound's distinct HBD/HBA profile may reveal SAR divergence from established mono-substituted leads .

Fragment-Based or HTS Target Deconvolution

The compound's moderate lipophilicity (XLogP3 2.5) and balanced hydrogen-bonding capacity make it a candidate for diversity-oriented screening libraries. Its unique dual-thiophene topology provides a chemical starting point for target deconvolution studies where thiophene-containing pharmacophores are implicated .

ADME Model Compound for Thiophene-Urea Profiling

With a computed TPSA of 101 Ų and XLogP3 of 2.5, this compound can serve as a reference standard for calibrating in silico ADME prediction models for thiophene-urea derivatives, particularly in the context of peripheral vs. CNS permeability predictions .

Application
Selection Property
Validation Focus
CCR5 pathway interaction SAR studies
Dual regioisomer topology
Binding-mode differentiation review
Diversity-oriented screening libraries
Balanced HBD/HBA interaction profile
Target engagement validation context
Thiophene-urea ADME model profiling
Moderate lipophilicity and elevated TPSA context
Peripheral vs. CNS permeability prediction review
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